molecular formula C20H24N2O2 B4771257 N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide

N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide

Cat. No. B4771257
M. Wt: 324.4 g/mol
InChI Key: POIONHQKOPCRBY-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s as a potential antidepressant, but it was later found to have stimulant properties similar to amphetamines. BZP has been used recreationally as a party drug and has been banned in many countries due to its potential for abuse.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft. N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide has been shown to have a higher affinity for the serotonin transporter than for the dopamine and norepinephrine transporters.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation, dry mouth, and increased sweating. N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide has been shown to have a longer half-life than amphetamines, which may contribute to its prolonged effects on the body.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide has been used in laboratory experiments to study its effects on behavior, cognition, and neurochemistry. Its stimulant properties make it a useful tool for investigating the role of neurotransmitters in these processes. However, its potential for abuse and toxicity limits its usefulness in human studies.

Future Directions

There are several potential future directions for research on N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a cognitive enhancer or treatment for ADHD. N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide's effects on neurotransmitter release and reuptake make it a promising candidate for further investigation in these areas. Additionally, studies on the long-term effects of N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide use on the brain and body are needed to better understand its potential risks and benefits.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide has been studied for its potential therapeutic uses in various fields such as psychiatry and neurology. It has been shown to have antidepressant and anxiolytic effects in animal models. N-(1-benzyl-4-piperidinyl)-3-methoxybenzamide has also been investigated for its potential as a cognitive enhancer and as a treatment for attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-5-8-17(14-19)20(23)21-18-10-12-22(13-11-18)15-16-6-3-2-4-7-16/h2-9,14,18H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIONHQKOPCRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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